(S)-2-(phenoxymethyl)pyrrolidine
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Overview
Description
(2S)-2-(Phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(phenoxymethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Phenoxymethylation: The pyrrolidine derivative undergoes a nucleophilic substitution reaction with a phenoxymethyl halide (e.g., phenoxymethyl chloride) under basic conditions to introduce the phenoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenoxymethyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Phenoxymethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-2-(Phenoxymethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the phenoxymethyl group.
Phenoxymethylpyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring or phenoxymethyl group.
Uniqueness: (2S)-2-(Phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2S)-2-(phenoxymethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431823 |
Source
|
Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174213-76-4 |
Source
|
Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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